CID 9809715 CID 9809715 BIBF1120 is a triple angiokinase inhibitor. It blocks signaling through vascular endothelial growth factor receptors (VEGFR; IC₅₀ values of 13 to 34 nM), platelet-derived growth factor receptors (PDGFR; IC₅₀ values of 59 to 65 nM), and fibroblast growth factor receptors (FGFR; IC₅₀ values of 37 to 610 nM).
Brand Name: Vulcanchem
CAS No.: 928326-83-4
VCID: VC0005819
InChI: InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,32H,15-18,20H2,1-3H3,(H,33,38)/b29-28-
SMILES: CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5
Molecular Formula: C31H33N5O4
Molecular Weight: 539.6 g/mol

CID 9809715

CAS No.: 928326-83-4

Inhibitors

VCID: VC0005819

Molecular Formula: C31H33N5O4

Molecular Weight: 539.6 g/mol

CID 9809715 - 928326-83-4

CAS No. 928326-83-4
Product Name CID 9809715
Molecular Formula C31H33N5O4
Molecular Weight 539.6 g/mol
IUPAC Name methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
Standard InChI InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,32H,15-18,20H2,1-3H3,(H,33,38)/b29-28-
Standard InChIKey XZXHXSATPCNXJR-ZIADKAODSA-N
Isomeric SMILES CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5
SMILES CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5
Canonical SMILES CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5
Appearance White to off-white solidPurity:≥95%
Description BIBF1120 is a triple angiokinase inhibitor. It blocks signaling through vascular endothelial growth factor receptors (VEGFR; IC₅₀ values of 13 to 34 nM), platelet-derived growth factor receptors (PDGFR; IC₅₀ values of 59 to 65 nM), and fibroblast growth factor receptors (FGFR; IC₅₀ values of 37 to 610 nM).
Synonyms (Z)-​methyl 3-​(((4-​(N-​methyl-​2-​(4-​methylpiperazin-​1-​ yl)acetamido)phenyl)amino)(phenyl)methylene)-​2-​oxoindoline-​6-​ carboxylate
PubChem Compound 9809715
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator